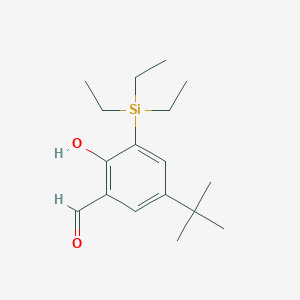![molecular formula C9H8F3N3S B11754895 [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea](/img/structure/B11754895.png)
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is often heated to accelerate the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The thiourea moiety may also contribute to the compound’s reactivity and ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea can be compared to other similar compounds, such as:
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]urea: Similar structure but with a urea moiety instead of thiourea.
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]sulfide: Contains a sulfide group instead of thiourea.
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]amine: Lacks the thiourea moiety, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and thiourea moiety, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H8F3N3S |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H8F3N3S/c10-9(11,12)7-3-1-2-6(4-7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5- |
InChI Key |
GDIMOASDCOFPTD-RZNTYIFUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N\NC(=S)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine](/img/structure/B11754815.png)
![(S)-3,3-Dimethyl-1,7A-dihydro-3H,5H-pyrrolo[1,2-C]oxazol-5-one](/img/structure/B11754822.png)

![tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B11754841.png)
![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol](/img/structure/B11754854.png)
![2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B11754856.png)

![7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B11754862.png)





